2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide
Description
This compound (CAS 1024311-97-4) features a spirocyclic hydantoin core (1,3-diazaspiro[4.5]decane-2,4-dione) linked via an acetamide group to a 4-methylcyclohexyl substituent. Its molecular formula is C₁₈H₂₉N₃O₃, with a molecular weight of 335.44 g/mol .
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-11-2-4-12(5-3-11)17-13(20)10-19-14(21)16(18-15(19)22)6-8-23-9-7-16/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCKKRPDIFQKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide is a member of a class of spiro compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a unique spiro structure that is believed to contribute to its biological activity. The presence of the diazaspiro moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of diazaspiro compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. In animal models, administration of similar diazaspiro compounds resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible therapeutic role in conditions like rheumatoid arthritis and other inflammatory disorders.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The following table summarizes key steps in the synthetic pathway:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | 1,3-Diamine + diketone under acidic conditions |
| 2 | Acylation | Acetic anhydride or acetic acid |
| 3 | Purification | Column chromatography or recrystallization |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Study : A study tested various diazaspiro compounds against a panel of bacterial pathogens, revealing significant activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
- Anticancer Screening : A recent investigation evaluated the cytotoxic effects of spiro compounds on cancer cell lines, reporting IC50 values below 20 µM for several derivatives, indicating potential for further development as anticancer agents.
- Inflammation Model : In a murine model of inflammation, treatment with related compounds led to a reduction in paw edema by approximately 40%, supporting their role in managing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
(a) N-(2-Cyclohex-1-en-1-ylethyl) Analog (CAS 1775351-93-3)
- Structure : Replaces the 4-methylcyclohexyl group with a cyclohexenylethyl chain.
- Molecular Formula : C₁₇H₂₅N₃O₄ (MW: 335.40 g/mol) .
- This analog’s reduced steric hindrance compared to the methylcyclohexyl group could influence binding kinetics.
(b) N-Benzyl Analog (CAS 571159-45-0)
- Structure : Substitutes the cyclohexyl group with a benzyl moiety.
- Molecular Formula : C₁₉H₂₃N₃O₃ (MW: 341.41 g/mol) .
- Key Differences : The aromatic benzyl group increases lipophilicity and may improve membrane permeability. However, the bulky planar structure could reduce compatibility with sterically constrained binding pockets.
(c) 4-Fluorophenoxyethyl-Sulfonamide Derivative
- Structure: Incorporates a 4-fluorophenoxyethyl chain and a 2-cyanobenzenesulfonamide group .
- The fluorophenoxy group may confer metabolic stability.
Pharmacological and Physicochemical Properties
<sup>*</sup>LogP estimated using fragment-based methods.
- Lipophilicity: The target compound’s 4-methylcyclohexyl group balances lipophilicity (LogP ~2.1) between the more polar phenoxyacetamides (LogP ~1.5–2.0) and the highly lipophilic benzyl analog (LogP ~2.8).
- Thermal Stability : Analogs with spirocyclic cores (e.g., ) exhibit high melting points (>270°C), suggesting strong crystal lattice interactions due to hydrogen bonding and rigid spiro frameworks.
Structural and Functional Insights
- Substituent Effects: 4-Methylcyclohexyl: Moderately lipophilic, with axial/equatorial isomerism influencing steric interactions. Benzyl: Enhances aromatic interactions but may increase off-target binding. Fluorophenoxy: Introduces electronegativity for hydrogen bonding and metabolic resistance.
Research Implications
The target compound’s structural uniqueness lies in its balanced lipophilicity and rigidity, making it a promising scaffold for drug discovery. Comparative studies with analogs highlight the critical role of substituent choice in modulating bioavailability, binding affinity, and metabolic stability. Further crystallographic studies (e.g., using SHELX ) could elucidate conformational preferences and guide rational design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
